2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95%
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Overview
Description
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% (2M5TPMB-95) is a synthetic compound belonging to the class of phenylbenzoic acids. It is a white, crystalline solid with a melting point of 146-148°C and a boiling point of 310°C. It is soluble in water and organic solvents. 2M5TPMB-95 has a variety of applications in organic synthesis, pharmaceuticals, and biochemistry. Its unique chemical structure makes it an attractive candidate for use in a number of applications.
Scientific Research Applications
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% has a number of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE) in studies of the effects of AChE inhibition on memory and learning. It has also been used in studies of the role of AChE in the regulation of neurotransmitter levels in the brain. Additionally, it has been used in studies of the role of AChE in the development of Alzheimer's disease.
Mechanism of Action
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of memory and learning. By inhibiting AChE, 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved memory and learning.
Biochemical and Physiological Effects
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In studies of the effects of AChE inhibition on memory and learning, 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% has been shown to improve memory and learning in animal models. Additionally, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and is soluble in both water and organic solvents. However, it is important to note that 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% should be used with caution, as it can be toxic if ingested or inhaled.
Future Directions
The potential applications of 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% are numerous and varied. Further research is needed to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or antioxidant agent. Additionally, further research is needed to explore the potential use of 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% as a drug to treat Alzheimer's disease, as well as its potential use as an inhibitor of other enzymes. Additionally, further research is needed to explore the potential use of 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% as a catalyst in organic synthesis. Finally, further research is needed to explore the potential use of 2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% as a diagnostic tool to identify and characterize a variety of diseases.
Synthesis Methods
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid, 95% can be synthesized through a number of methods. The most common method involves the reaction of 2-methoxy-5-trifluoromethylphenol with 6-methylbenzoic acid in an aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at room temperature. The reaction is typically complete within 24 hours and yields a 95% pure product.
properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-4-3-5-11(14(9)15(20)21)12-8-10(16(17,18)19)6-7-13(12)22-2/h3-8H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISNJBHANLQUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC(=C2)C(F)(F)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692119 |
Source
|
Record name | 2'-Methoxy-3-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-trifluoromethylphenyl)-6-methylbenzoic acid | |
CAS RN |
1261968-80-2 |
Source
|
Record name | 2'-Methoxy-3-methyl-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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